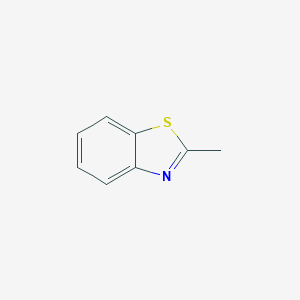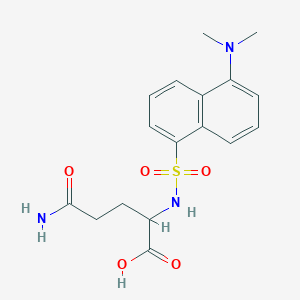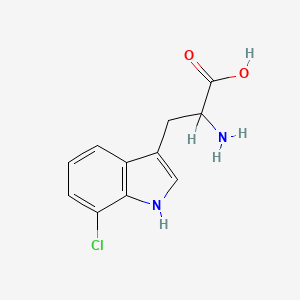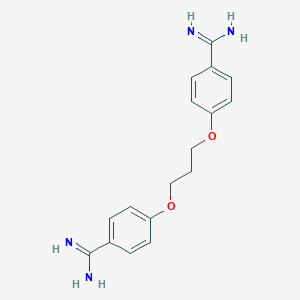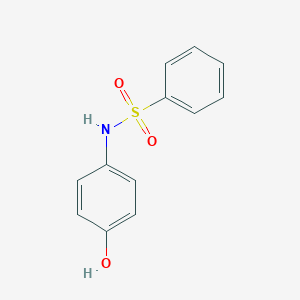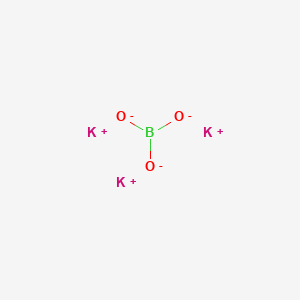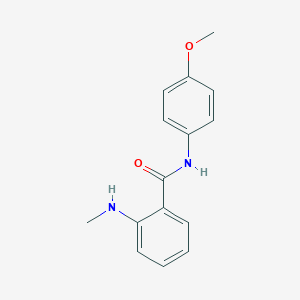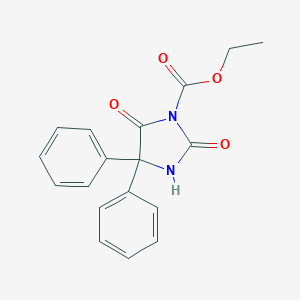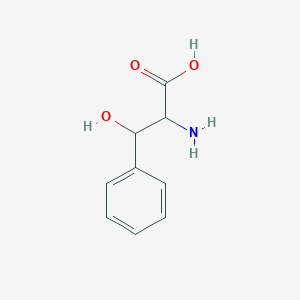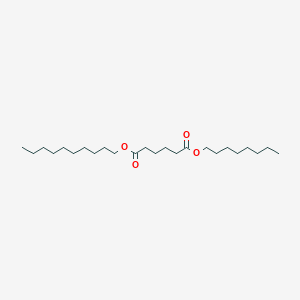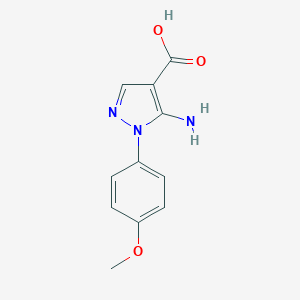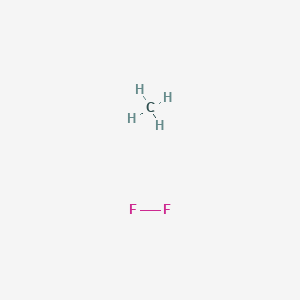
Fluorine, compd. with graphite
Vue d'ensemble
Description
Synthesis Analysis
Fluorinated graphene is produced through various methods, including direct fluorination and exfoliation techniques. These methods allow for the control of fluorine-to-carbon ratios and the types of carbon-fluorine (C–F) bonds formed, ranging from covalent to semi-ionic and ionic bonds. The synthesis approach directly influences the material's nanostructure and its subsequent properties (Feng et al., 2016).
Molecular Structure Analysis
The molecular structure of fluorinated graphite is characterized by the presence of various C–F bonds and a tunable F/C ratio, which are dependent on the synthesis method. NMR studies have provided insight into the dynamics, structure, and bonding within fluorinated graphite intercalation compounds (FGICs), revealing the predominantly van der Waals character of guest-host interactions and the molecular arrangement in interlayer spaces (Panich, 1993).
Applications De Recherche Scientifique
Energy Storage and Conversion
- Rechargeable Battery Materials : The fluorination of natural graphite enhances its application in rechargeable magnesium ion transfer batteries. This process increases the surface area of the electrode material, thereby improving metal-ion intercalation and adsorption. Such modifications lead to higher electrochemical energy storage capabilities, showcasing the potential of fluorine compounds in next-generation battery technologies (Rani, Rushi, Kanakaiah, & Palaniappan, 2011).
- Electrocatalysts for Fuel Cells : Nitrogen and fluorine co-doped graphite nanofibers have been synthesized and used as metal-free catalysts for oxygen reduction reaction (ORR) in polymer electrolyte fuel cells. These catalysts show high durability and efficiency, making them promising for fuel cell applications (Peera, Sahu, Arunchander, Bhat, Karthikeyan, & Murugan, 2015).
Material Science and Engineering
- Supercapacitor Electrodes : Research has shown that low-fluorinated graphenes, prepared through thermal exfoliation of fluorinated graphite intercalation compounds, exhibit significant potential as materials for supercapacitors. The degree of fluorination affects their structural and electrochemical properties, offering avenues to tailor the materials for enhanced energy storage (Pinakov, Chekhova, Okotrub, Asanov, Shubin, Fedorovskaya, & Plyusnin, 2018).
- Fluorinated Graphene for Luminescence Devices : A novel method for preparing fluorinated graphene sheets exhibits full-color emission when excited by near ultraviolet rays. This property suggests potential applications of fluorinated graphene in luminescence devices, such as flexible light-emitting diodes (Wang, Wang, Li, Gong, Ren, Wang, Han, & Yang, 2012).
Chemical and Structural Analysis
- Chemical Bonding and Structure Analysis : Studies utilizing angle-resolved X-ray absorption spectroscopy and quantum-chemical modeling have revealed the anisotropic nature of semifluorinated graphite, where fluorine atoms covalently bond with carbon, maintaining a balance between fluorinated and non-fluorinated regions. This intricate bonding arrangement influences the material's electronic and structural characteristics, opening up possibilities for its use in various applications (Okotrub, Yudanov, Asanov, Vyalikh, & Bulusheva, 2013).
Enhanced Performance in Primary Lithium Batteries
- Graphite Oxifluorides for Batteries : The tuning of fluorine and oxygen distribution in graphite oxifluorides has shown to enhance performances in primary lithium batteries. By adjusting the synthesis process and the distribution of fluorine and oxygen atoms, researchers have developed cathode materials that deliver high energy density, demonstrating the crucial role of fluorine in improving battery performance (Mar, Dubois, Guérin, Batisse, Simon, & Bernard, 2019).
Orientations Futures
Fluorinated carbon materials have potential applications in energy conversions and storage devices, biomedicines, gas sensors, electronic devices, and microwave absorption devices . The present review will provide a direction for tuning C-F bonding and F/C ratios, developing a safe and efficient fluorination method, and popularizing the applications of fluorinated carbon materials .
Propriétés
IUPAC Name |
methane;molecular fluorine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.F2/c;1-2/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOAVXSYZAJECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.FF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.039 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Poly(carbon monofluoride): Gray-white solid; Poly(dicarbon monofluoride): Dark gray-black solid; [Merck Index] 27% F minimum: Black odorless powder; 62% F minimum: White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Graphite fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20977 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Graphite fluoride | |
CAS RN |
11113-63-6 | |
| Record name | Graphite fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorine, compd. with graphite (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorine, compound with graphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



